molecular formula C7H12ClNO B3055361 2-Methylpiperidine-1-carbonyl chloride CAS No. 64196-60-7

2-Methylpiperidine-1-carbonyl chloride

Cat. No. B3055361
CAS RN: 64196-60-7
M. Wt: 161.63 g/mol
InChI Key: QMIKDOBDKNYLGB-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 64196-60-7 . It has a molecular weight of 161.63 and its IUPAC name is 2-methyl-1-piperidinecarbonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.

Scientific Research Applications

Carbon Dioxide Absorption

2-Methylpiperidine has been studied for its ability to absorb CO2 in aqueous solutions, which is significant for environmental applications like greenhouse gas control. Researchers found that the enthalpies of solution for CO2 in aqueous solutions of 2-methylpiperidine were measurable, indicating its potential in CO2 capture technologies. A rigorous thermodynamic model was developed to represent the absorption of CO2 in these solutions, supporting its practical application in carbon capture and storage (CCS) processes (Coulier et al., 2016).

Insect Repellent Properties

2-Methylpiperidine has been identified as a compound that repels blood-feeding arthropods like mosquitoes, chiggers, and ticks. It contains asymmetric carbon atoms and consists of various stereoisomers, with specific configurations proving to be more effective in reducing mosquito bites than others. This discovery points to its potential application in developing more effective insect repellents (Klun et al., 2001).

Fluorescent Probe Development

Studies have explored the use of carbonyl chlorides substituted with aromatic dense-rings, like 2-methylpiperidine-1-carbonyl chloride, in the development of fluorescent probes. These probes show high fluorescent quantum yields and can be used for detecting compounds with hydroxy groups. This application is particularly relevant in the fields of chemical engineering and pharmaceuticals, where such probes can significantly aid in the detection of various substances (Hu Wx et al., 1997).

Conformational Studies in Organic Chemistry

Research into the conformations of certain derivatives of 2-methylpiperidine provides insights into stereochemistry, which is crucial in organic synthesis. For instance, studies using NMR spectroscopy have explored the conformations of betaine derivatives of 4-hydroxy-1-methylpiperidine. Understanding these conformations is important for designing and synthesizing new compounds with specific desired properties (Dega-Szafran et al., 2006).

Safety and Hazards

2-Methylpiperidine-1-carbonyl chloride is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is harmful to aquatic life .

Future Directions

Piperidines, including 2-Methylpiperidine-1-carbonyl chloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-methylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIKDOBDKNYLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591705
Record name 2-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64196-60-7
Record name 2-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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